VU041
Overview
Description
VU041 is a chemical compound known for its role as an inhibitor of inward rectifier potassium channels in mosquitoes. It has shown significant potential in controlling mosquito populations by targeting specific potassium channels in these insects. This compound is particularly effective against the malaria vector Anopheles gambiae and the dengue/yellow fever vector Aedes aegypti .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of VU041 would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would require stringent quality control measures to maintain the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: VU041 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its activity or alter its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modifications that enhance their activity or stability .
Scientific Research Applications
VU041 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study potassium channel function and regulation. In biology, it helps in understanding the physiological roles of potassium channels in various organisms. In medicine, this compound is being explored for its potential to develop new insecticides that target disease-carrying mosquitoes without harming beneficial insects .
Mechanism of Action
The mechanism of action of VU041 involves the inhibition of inward rectifier potassium channels in mosquitoes. By blocking these channels, this compound disrupts the normal physiological processes in the insects, leading to their incapacitation and eventual death. The molecular targets of this compound include specific potassium channels that are crucial for maintaining the ionic balance and proper functioning of mosquito cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to VU041 include other potassium channel inhibitors such as VU730 and various analogs developed through medicinal chemistry efforts .
Uniqueness: What sets this compound apart from other similar compounds is its high selectivity for mosquito potassium channels over mammalian channels. This selectivity reduces the risk of off-target effects and makes this compound a promising candidate for developing new insecticides that are safe for humans and beneficial insects .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)18-14-8-2-4-10-16(14)25(23-18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1,3,6,9H,2,4-5,7-8,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAGRCZUELSZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)N3CCCC4=CC=CC=C43)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.